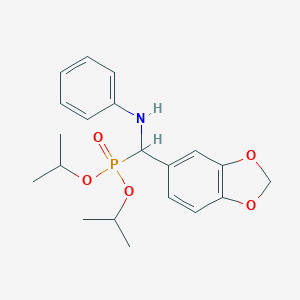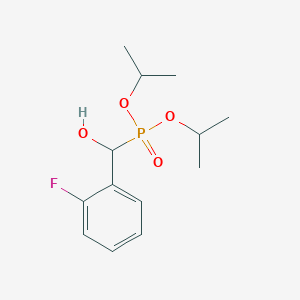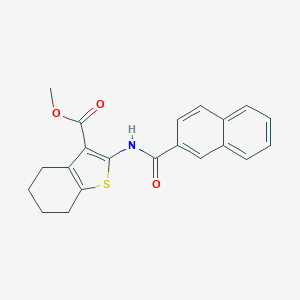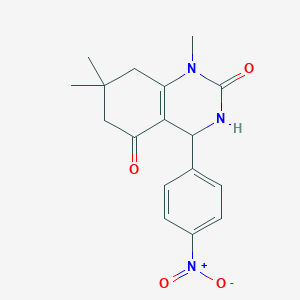
3-(4-nitrophenyl)-6-phenyl-3,4-dihydro-1,3,5-triazine-2(1H)-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Compounds with similar structures, such as 3-(4-nitrophenyl)-1H-pyrazole, are typically small organic molecules . They often belong to the class of organic compounds known as phenylpyrazoles, which are compounds containing a phenylpyrazole skeleton, consisting of a pyrazole bound to a phenyl group .
Synthesis Analysis
The synthesis of similar compounds often involves reactions with nitrophenyl groups . For example, 4-formyl-1-(4-nitrophenyl)-1H-1,2,3-triazole can be synthesized in a one-step process using commercially available 3-dimethylaminoacrolein and 4-nitrophenyl azide .Molecular Structure Analysis
The molecular structure of similar compounds can be analyzed using various spectroscopic techniques such as FTIR, NMR, and single crystal X-ray diffraction study .Chemical Reactions Analysis
Reactions involving similar compounds often involve the nitrophenyl group . For example, the reactivity of an imidazole moiety can be modulated through the allosteric remote control of imidazole tautomer states .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds can be determined using various techniques. For example, the properties of 3-chloro-1-(4-nitrophenyl)-5,6-dihydro-2(1H)-pyridinone were determined using InChI code .Mechanism of Action
Target of Action
Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting a potential for diverse biological interactions.
Mode of Action
It is known that similar compounds can interact with their targets, leading to various biological activities . These interactions can result in changes at the molecular level, potentially affecting the function of the target proteins or enzymes.
Biochemical Pathways
Similar compounds have been shown to influence a variety of biological activities, suggesting that multiple pathways could be affected .
Pharmacokinetics
Similar compounds, such as apixaban, have been shown to have good bioavailability and a rapid onset and offset of action , suggesting potential similarities.
Result of Action
Similar compounds have been shown to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc , suggesting a potential for diverse effects.
Action Environment
It is known that the catalytic reduction of similar compounds, such as 4-nitrophenol, can be influenced by various parameters including the ph, temperature, and applied potential .
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-(4-nitrophenyl)-6-phenyl-1,4-dihydro-1,3,5-triazine-2-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O2S/c20-19(21)13-8-6-12(7-9-13)18-10-16-14(17-15(18)22)11-4-2-1-3-5-11/h1-9H,10H2,(H,16,17,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGJUTKOIDKWNMM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1N=C(NC(=S)N1C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Ethyl-11-phenyl-10-thia-3,4,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene](/img/structure/B381785.png)

![2-{4-nitrophenoxy}-N-{4-oxo-2-thioxo-5-[4-(trifluoromethyl)benzylidene]-1,3-thiazolidin-3-yl}acetamide](/img/structure/B381787.png)

![N'-acetyl-3-[5-(1,3-benzodioxol-5-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanohydrazide](/img/structure/B381790.png)
![2-[(4-bromophenyl)imino]-5-(2-oxo-1,2-dihydro-3H-indol-3-yliden)-1,3-thiazolan-4-one](/img/structure/B381791.png)
![Ethyl 6-{4-[benzyl(ethyl)amino]phenyl}-4-hydroxy-2-oxo-4-(trifluoromethyl)hexahydro-5-pyrimidinecarboxylate](/img/structure/B381794.png)
![Methyl 6-tert-butyl-2-[(3,4,5-trimethoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B381796.png)
![Diethyl 5-{[(2,4-diphenyl-1,3-thiazol-5-yl)carbonyl]amino}isophthalate](/img/structure/B381797.png)


![N-{4-[(2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)oxy]phenyl}benzamide](/img/structure/B381803.png)
![3-allyl-2-{[2-(2-fluorophenyl)-2-oxoethyl]sulfanyl}-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B381804.png)